(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central CB1 receptor and the peripheral CB2 receptor (Ki = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 5-chloronaphthyl isomer differs structurally from JWH 398 by having the chloro group attached to the naphthyl rings at the 5, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
1427325-89-0
VCID:
VC0163728
InChI:
InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-21(19-9-4-5-14-23(19)26)24(27)20-12-7-11-18-17(20)10-8-13-22(18)25/h4-5,7-14,16H,2-3,6,15H2,1H3
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl
Molecular Formula:
C24H22ClNO
Molecular Weight:
375.9 g/mol
(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
CAS No.: 1427325-89-0
Cat. No.: VC0163728
Molecular Formula: C24H22ClNO
Molecular Weight: 375.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central CB1 receptor and the peripheral CB2 receptor (Ki = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 5-chloronaphthyl isomer differs structurally from JWH 398 by having the chloro group attached to the naphthyl rings at the 5, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes. |
|---|---|
| CAS No. | 1427325-89-0 |
| Molecular Formula | C24H22ClNO |
| Molecular Weight | 375.9 g/mol |
| IUPAC Name | (5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
| Standard InChI | InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-21(19-9-4-5-14-23(19)26)24(27)20-12-7-11-18-17(20)10-8-13-22(18)25/h4-5,7-14,16H,2-3,6,15H2,1H3 |
| Standard InChI Key | HDEHWWPFRITSLL-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl |
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